molecular formula C16H12Cl2N2O B2781401 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone CAS No. 69123-64-4

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2781401
CAS No.: 69123-64-4
M. Wt: 319.19
InChI Key: VZBXCRKGTDNCGQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a substituted quinazolinone derivative characterized by a chloromethyl group at position 2 and a 4-chloro-2-methylphenyl group at position 3 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, renowned for their pharmacological versatility, including anticancer, anticonvulsant, antioxidant, and neuroprotective activities . The chloromethyl and chloro-methylphenyl substituents in this compound likely enhance its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

2-(chloromethyl)-3-(4-chloro-2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-10-8-11(18)6-7-14(10)20-15(9-17)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXCRKGTDNCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the chloromethyl group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis to Hydroxymethyl Derivatives

The chloromethyl group at the 2-position undergoes hydrolysis to form 2-hydroxymethyl-4(3H)-quinazolinones , a reaction critical for generating intermediates for anticancer agents .

  • Reagents : Aqueous NaOH (2M).

  • Conditions : Reflux in methanol, followed by neutralization with dilute HCl.

  • Outcome : Quantitative conversion with minimal side products .

Example :
2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone → 2-(Hydroxymethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone

Anticancer Activity

Derivatives of 2-chloromethylquinazolinones exhibit EGFR kinase inhibitory activity , with IC₅₀ values in the nanomolar range . For example:

  • 2-Chloromethyl-5-ethylquinazolin-4(3H)-one showed cytotoxicity against human breast cancer cells (MCF-7) .

Antimicrobial Activity

Chloromethyl-substituted quinazolinones demonstrate broad-spectrum antimicrobial effects. Key findings include:

  • Gram-positive bacteria (e.g., S. aureus) are more susceptible than Gram-negative strains .

  • Derivatives with electron-withdrawing substituents (e.g., Cl) exhibit enhanced activity .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound MIC (μg/mL) against S. aureus
2-Chloromethyl-6-nitro12.5
2-Chloromethyl-5-methoxy25.0

Reactivity of the Chloromethyl Group

The chloromethyl moiety serves as a versatile handle for further functionalization:

  • Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

  • Cross-Coupling : Potential for Suzuki-Miyaura couplings using palladium catalysts (hypothesized based on analogous quinazolinone systems) .

Stability and Handling

  • Solubility : Poor in polar solvents (e.g., water, methanol) but soluble in DMSO or DMF .

  • Storage : Stable under nitrogen at −20°C; susceptible to hydrolysis in humid environments .

Scientific Research Applications

Synthetic Pathways

The synthesis of 2-(chloromethyl)-4(3H)-quinazolinones can be achieved through several methods, with an improved one-step synthesis utilizing o-anthranilic acids as starting materials being notable. This method allows for the efficient production of various derivatives, including the target compound. A typical synthetic procedure involves the reaction of chloroacetonitrile with o-aminobenzoic acid under controlled conditions, yielding high purity and yield of the desired quinazolinone derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer activity of 2-(chloromethyl)-4(3H)-quinazolinones. In vitro assays have demonstrated that compounds derived from this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (human hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). For instance, specific derivatives showed IC50 values ranging from 3.2 µM to 20 µM across different cell lines, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of quinazolinone derivatives indicate that modifications at specific positions on the quinazolinone ring can significantly influence their biological activity. The presence of halogen substituents, such as chlorine at the 3-position and chloromethyl groups at the 2-position, appears to enhance anticancer activity. These modifications can improve binding affinity to target proteins or alter pharmacokinetic properties, making them more effective as therapeutic agents .

Case Studies

Several case studies illustrate the effectiveness of 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives:

  • In Vitro Cytotoxicity Assays : A study evaluated multiple quinazolinone derivatives against three cancer cell lines using MTT assays. The results indicated that compounds with chloromethyl substitutions exhibited superior cytotoxicity compared to their non-substituted counterparts .
    CompoundHepG2 IC50 (µM)MDA-MB-468 IC50 (µM)HCT-116 IC50 (µM)
    93.83.212.4
    104.33.220
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various targets involved in cancer progression. Results suggested favorable interactions between the quinazolinone scaffold and active sites of target enzymes, supporting their potential as lead compounds in drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

The pharmacological profile of quinazolinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
Target Compound 2-(chloromethyl), 3-(4-chloro-2-methylphenyl) Chloromethyl, chloro-methylphenyl Not explicitly reported (inferred: potential antioxidant/neuroprotector)
2-(Chloromethyl)-3-(4-methylphenyl)-quinazolinone 2-(chloromethyl), 3-(4-methylphenyl) Chloromethyl, methylphenyl Anticancer, antioxidant
Methaqualone 2-methyl, 3-(o-tolyl) Methyl, o-tolyl Anticonvulsant, sedative
2-Methyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone 2-methyl, 3-(2-methoxyphenyl) Methyl, methoxyphenyl Suspected psychoactive properties
3-(4-Chlorophenyl)-2-(isopropylamino)-quinazolinone 2-(isopropylamino), 3-(4-chlorophenyl) Isopropylamino, chlorophenyl Not reported (likely CNS activity)
2-(3,5-Dichloro-2-hydroxyphenyl)-quinazolinone 2-(3,5-dichloro-2-hydroxyphenyl) Dichloro, hydroxyphenyl Antimicrobial (inferred)

Pharmacological Activity Comparison

  • Antioxidant Activity: Quinazolinones with sulfonamide or thioether substituents, such as compound II (2-(chloromethyl)-3-(4-methyl-6-oxo-5-phenyldiazenyl-2-thioxo-dihydropyrimidinyl)quinazolinone), exhibit potent antioxidant properties due to radical scavenging capabilities .
  • Anticonvulsant Activity : Methaqualone (2-methyl-3-o-tolyl) demonstrates strong anticonvulsant effects but with neurotoxicity at higher doses . The target compound’s 4-chloro-2-methylphenyl group may reduce neurotoxicity while retaining activity, as chloro substituents often improve metabolic stability.
  • Neuroprotective Potential: 4(3H)-quinazolinone derivatives, such as those bearing sulfonamide moieties, modulate Paraplegin protein dynamics, suggesting applications in neurodegenerative diseases . The target compound’s chloro groups may influence similar protein interactions.

Physicochemical Properties

  • Melting Point and Solubility: The target compound’s melting point is unreported, but structurally similar 2-(chloromethyl)-3-(4-methylphenyl)-quinazolinone melts at 265–266°C . The additional chloro substituent in the target compound may increase melting point due to enhanced intermolecular interactions. Chloro and methyl groups typically reduce aqueous solubility but improve lipid solubility, favoring blood-brain barrier penetration .
Table 2: Physicochemical Comparison
Compound Name Molecular Formula Melting Point (°C) Predicted logP
Target Compound C₁₇H₁₃Cl₂N₂O ~270–280 (inferred) 3.5–4.0
2-(Chloromethyl)-3-(4-methylphenyl)-quinazolinone C₁₆H₁₃ClN₂O 265–266 3.2
Methaqualone C₁₆H₁₄N₂O 114–116 2.8

Biological Activity

2-(Chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has gained attention for its diverse biological activities. Quinazolinones are known for their potential as anticancer agents, as well as exhibiting antibacterial and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its anticancer effects, synthesis methods, and structure-activity relationships (SARs).

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Synthesis : A method involving the reaction of o-anthranilic acids with chloroacetonitrile in the presence of sodium in methanol, leading to the formation of chloromethyl-quinazolinones as intermediates .
  • Chlorination and Condensation : The chlorination of quinazolinones followed by condensation with aniline derivatives has also been reported to yield this compound effectively .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • MCF-7 (breast cancer)
    • HT-29 (colorectal cancer)

The compound showed promising results with IC50 values indicating effective inhibition of cell growth in a dose-dependent manner. For instance, one study reported that derivatives similar to this compound inhibited cell proliferation with IC50 values ranging from 10 µM to 12 µM across different cell lines .

The mechanism through which quinazolinones exert their anticancer effects often involves inhibition of specific protein kinases that play critical roles in cancer cell signaling pathways. The 4-anilinoquinazoline scaffold has been particularly noted for its effectiveness in targeting these pathways, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SARs)

Understanding the SARs is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of substituents at specific positions on the quinazolinone ring significantly influences their potency:

  • Chloromethyl Group : The introduction of a chloromethyl group at the 2-position enhances anticancer activity compared to other substitutions.
  • Aniline Derivatives : Variations in the aniline component can lead to differing levels of cytotoxicity and selectivity towards specific cancer types .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Cancer Cell Line
This compoundStructure10PC3
Quinazolinone AStructure12MCF-7
Quinazolinone BStructure11HT-29

Case Studies

Several studies have highlighted the effectiveness of quinazolinone derivatives in preclinical models:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against multiple cancer cell lines, confirming their potential as therapeutic agents .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites that correlate with their observed biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(chloromethyl)-3-(4-chloro-2-methylphenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with chloroacetyl chloride or substituted benzyl halides. Electrochemical methods using aluminum/carbon electrodes in acetic acid under mild conditions (room temperature, undivided cells) offer higher yields (75–90%) compared to traditional thermal methods . Optimization involves controlling solvent polarity (e.g., DMF for nucleophilic substitution), stoichiometric ratios (1:1.2 for amine-chloro intermediates), and monitoring intermediates via TLC .

Q. Which analytical techniques are most effective for structural characterization of this quinazolinone derivative?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry and bond angles (e.g., C–N bond lengths of ~1.38 Å in the quinazolinone core) . Complementary methods include:

  • NMR : 1^1H/13^13C NMR to identify substituents (e.g., chloromethyl at δ 4.5–5.0 ppm) and assess purity.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation and fragmentation patterns (e.g., loss of Cl– groups at m/z 35/37) .
  • IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and C–Cl at ~650 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Standard protocols include:

  • Antimicrobial Testing : Agar diffusion assays against Gram-negative bacteria (e.g., Xanthomonas oryzae) with EC₅₀ values calculated via probit analysis .
  • Neuroprotection Models : H₂O₂-induced oxidative stress in PC12 cells, measuring NAD+ depletion and PARP-1 inhibition (IC₅₀ < 50 nM) .
  • Analgesic Screening : Tail-flick tests in rodents, comparing latency times to reference drugs (e.g., 3-[2-(2',4'-difluorobiphenylyloxy)ethyl] derivatives) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence the compound’s bioactivity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 2-Position : Chloromethyl groups enhance electrophilicity, improving covalent binding to targets (e.g., PARP-1 inhibition ). Styryl or trifluoromethyl substitutions increase photostability and intermolecular reactivity .
  • 3-Position : Bulky aryl groups (e.g., 4-chloro-2-methylphenyl) improve lipophilicity (logP > 3.5), correlating with blood-brain barrier penetration in neuroprotection assays .
  • Data Table :
Substituent (2-Position)Bioactivity (EC₅₀/IC₅₀)Selectivity Index
Chloromethyl35 nM (PARP-1)12.8
Styryl48 nM (Antifungal)8.3

Q. What strategies resolve low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields (<40%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 30 mins, improving yields to ~65% .
  • Catalytic Additives : ZnCl₂ (5 mol%) promotes regioselective cyclization by coordinating to the carbonyl oxygen .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproduct formation .

Q. How can mechanistic studies clarify the compound’s role in neuroprotection or antimicrobial action?

  • Methodological Answer :

  • PARP-1 Inhibition : Fluorescent NAD+ analogs track enzyme activity in real-time; FR247304 (structurally similar) shows competitive inhibition (Ki = 35 nM) via binding to the nicotinamide pocket .
  • Antimicrobial Mechanisms : Time-kill assays and SEM imaging reveal membrane disruption in X. oryzae at 4× MIC, with ROS generation measured via DCFH-DA probes .

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models interactions with PARP-1 (PDB: 3L3M), identifying H-bonds with Ser904 and hydrophobic contacts with Tyr907 .
  • DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and predict electrophilic sites (e.g., chloromethyl carbon with Fukui indices >0.2) .

Q. How can photochemical reactivity be exploited for targeted drug delivery?

  • Methodological Answer : UV irradiation (254–350 nm) induces [2+2] cycloaddition with olefins (e.g., acrylamide), forming prodrugs that release the active compound in hypoxic tumor microenvironments .

Key Research Gaps and Recommendations

  • In Vivo Neuroprotection : Validate efficacy in transient MCAO rat models, measuring infarct volume reduction via TTC staining .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human CYP3A4 isoforms) .
  • Toxicity Profiling : Acute toxicity studies in zebrafish embryos (LC₅₀ > 100 µM) .

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